A Technical Guide to 7-Bromo-2-methylisoquinolin-1(2H)-one: A Key Intermediate in Medicinal Chemistry
A Technical Guide to 7-Bromo-2-methylisoquinolin-1(2H)-one: A Key Intermediate in Medicinal Chemistry
Abstract
This technical guide provides an in-depth overview of 7-Bromo-2-methylisoquinolin-1(2H)-one, a heterocyclic compound of significant interest to researchers in drug discovery and medicinal chemistry. The primary identifier for this compound is CAS Number 1290634-35-3 .[1][2] This document details its physicochemical properties, outlines a representative synthetic methodology, and explores its critical role as a structural motif and versatile intermediate, particularly in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. We will delve into the mechanism of PARP inhibition, provide an exemplary experimental protocol for downstream functionalization, and offer insights grounded in established chemical principles for scientists engaged in pharmaceutical research and development.
Core Compound Identification and Physicochemical Properties
7-Bromo-2-methylisoquinolin-1(2H)-one is a brominated derivative of the N-methylated isoquinolinone scaffold. The strategic placement of the bromine atom at the C7 position provides a reactive handle for a wide array of cross-coupling reactions, making it an invaluable building block for creating diverse molecular libraries. Its core properties are summarized below.
Table 1: Physicochemical Properties of 7-Bromo-2-methylisoquinolin-1(2H)-one
| Property | Value | Source(s) |
| CAS Number | 1290634-35-3 | [1][2] |
| Molecular Formula | C₁₀H₈BrNO | [2] |
| Molecular Weight | 238.08 g/mol | [2] |
| IUPAC Name | 7-bromo-2-methylisoquinolin-1(2H)-one | [2] |
| Appearance | Solid (Typical) | [2] |
| Purity | Typically ≥95% (Commercially) | [2] |
| Storage | Sealed, dry, room temperature | [1] |
Synthesis and Mechanistic Rationale
The synthesis of 7-Bromo-2-methylisoquinolin-1(2H)-one can be approached through various routes. A common strategy involves the bromination of a suitable isoquinoline precursor followed by N-methylation, or vice versa.
A logical synthetic pathway often starts from 7-bromoisoquinolin-1(2H)-one (CAS: 223671-15-6)[3], which can be prepared via established methods such as the Pomeranz–Fritsch reaction followed by oxidation and bromination.[4] The critical final step is the selective N-methylation of the lactam nitrogen.
Causality in Experimental Design:
-
Choice of Base: A moderately strong base such as potassium carbonate (K₂CO₃) is typically employed. It is strong enough to deprotonate the lactam nitrogen, forming a nucleophilic anion, but not so strong as to promote side reactions with the aryl bromide.
-
Choice of Methylating Agent: Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) are excellent electrophiles for this transformation. Methyl iodide is often preferred for its high reactivity and the volatility of its byproducts.
-
Choice of Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile (MeCN) is ideal. These solvents effectively solvate the potassium cation and the anionic intermediate without participating in the reaction, thus accelerating the desired Sₙ2 substitution.
The Isoquinolinone Scaffold in Drug Discovery: A Focus on PARP Inhibition
The isoquinolin-1(2H)-one core is a privileged scaffold in medicinal chemistry, recognized for its role in numerous biologically active compounds, including natural alkaloids and synthetic pharmaceuticals.[5][6] Its most prominent application in modern drug discovery is as a pharmacophore for inhibitors of Poly(ADP-ribose) polymerase (PARP).[7][8][9][10]
Mechanism of Action: PARP Trapping and Synthetic Lethality
PARP enzymes, particularly PARP1, are crucial for cellular homeostasis, playing a central role in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[11][12]
-
DNA Damage Sensing: When an SSB occurs, PARP1 binds to the damaged site.[13]
-
Catalytic Activation: This binding activates PARP1's enzymatic function, which uses NAD+ as a substrate to synthesize long chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins.[11]
-
Repair Recruitment: The negatively charged PAR chains act as a scaffold, recruiting other DNA repair proteins (e.g., XRCC1) to the site of damage to effect repair.[13]
-
Inhibition: PARP inhibitors (PARPi) are small molecules that bind to the catalytic domain of PARP, competing with NAD+.[11] This action not only prevents the synthesis of PAR chains but, more critically, "traps" the PARP enzyme on the DNA.[13]
This trapping is highly cytotoxic. The stalled PARP-DNA complex obstructs DNA replication. During replication, these unrepaired SSBs are converted into more lethal DNA double-strand breaks (DSBs). In healthy cells, DSBs can be efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with mutations in HR genes like BRCA1 or BRCA2, this repair pathway is deficient.[14][15] The inability to repair these DSBs leads to genomic collapse and cell death—a concept known as synthetic lethality .[11]
Signaling Pathway Diagram
The diagram below illustrates the principle of synthetic lethality achieved through PARP inhibition in BRCA-deficient cancer cells.
Caption: PARP inhibition in BRCA-mutant cells.
Application in Synthesis: Experimental Protocol for Suzuki-Miyaura Cross-Coupling
The bromine atom at the C7 position of 7-Bromo-2-methylisoquinolin-1(2H)-one is ideally positioned for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a vast array of aryl or heteroaryl substituents, which is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).
Objective: To couple 7-Bromo-2-methylisoquinolin-1(2H)-one with 4-methoxyphenylboronic acid.
Materials:
-
7-Bromo-2-methylisoquinolin-1(2H)-one (1.0 eq)
-
4-Methoxyphenylboronic acid (1.5 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Protocol:
-
Reagent Preparation: To a flame-dried Schlenk flask, add 7-Bromo-2-methylisoquinolin-1(2H)-one, 4-methoxyphenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This step is critical to prevent the oxidation of the palladium catalyst and phosphine ligands.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio) via syringe. The presence of water is often essential for the transmetalation step in the catalytic cycle.
-
Reaction: Place the flask in a preheated oil bath at 80-90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired product, 7-(4-methoxyphenyl)-2-methylisoquinolin-1(2H)-one.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.
Experimental Workflow Diagram
Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion
7-Bromo-2-methylisoquinolin-1(2H)-one (CAS: 1290634-35-3) is more than a simple chemical intermediate; it is a strategically designed building block that provides access to a chemical space rich in biologically relevant molecules. Its utility is particularly pronounced in the synthesis of PARP inhibitors, a class of targeted cancer therapeutics that exemplify the principles of synthetic lethality. A thorough understanding of its properties, reactivity, and the mechanistic rationale behind its use empowers researchers to accelerate the design and synthesis of next-generation therapeutics.
References
- Time in Brisbane, AU. Google.
-
Cai, Y., et al. (2021). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Cell and Developmental Biology. [Link]
-
Cancer Research UK. (2022). PARP Inhibitors. Cancer Research UK. [Link]
-
Drug Target Review. (2024). The mechanism of PARP inhibitor action is identified. Drug Target Review. [Link]
-
Dhilna, F., et al. Mechanism of action of PARP inhibitors in cancer therapy. ResearchGate. [Link]
-
Dana-Farber Cancer Institute. (2016). How Do PARP Inhibitors Work In Cancer? Dana-Farber Cancer Institute Blog. [Link]
-
Karche, N., et al. (2020). Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization. Bioorganic & Medicinal Chemistry. [Link]
-
Pathi, V. B., et al. (2022). Isoquinolinone–Naphthoquinone Hybrids as Potent PARP-1 Inhibitors Induce Apoptosis in Glioma via DNA Damage and ROS Generation. Journal of Medicinal Chemistry. [Link]
-
Heller, B., et al. (1995). Potent beta-cell protection in vitro by an isoquinolinone-derived PARP inhibitor. Journal of the Autonomic Nervous System. [Link]
-
Abdel-Ghani, T. M., et al. (2022). New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. Molecules. [Link]
-
ResearchGate. Synthesis of isoquinolinone-based tetracycles as poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors. ResearchGate. [Link]
-
MySkinRecipes. 7-Bromo-2-methyl-1,4-dihydroisoquinolin-3(2H)-one. MySkinRecipes. [Link]
-
PubChem. 7-Bromo-1-methylquinolin-4(1H)-one. National Center for Biotechnology Information. [Link]
-
PubChem. 7-Bromo-1,2,3,4-tetrahydroisoquinoline. National Center for Biotechnology Information. [Link]
-
PubChem. 7-Bromo-2-ethylisoquinolin-1(2H)-one. National Center for Biotechnology Information. [Link]
-
R&D Chemicals. 7-Bromo-1(2H)-isoquinolone, suppliers and manufacturers. R&D Chemicals. [Link]
- Google Patents. CN102875465A - Method for preparing 7-bromoisoquinoline.
-
Potikha, L., et al. (2021). Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer agents. French-Ukrainian Journal of Chemistry. [Link]
-
MDPI. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. MDPI. [Link]
-
Wang, C., et al. (2019). Biologically Active Isoquinoline Alkaloids covering 2014-2018. Bioorganic & Medicinal Chemistry. [Link]
-
Dziuk, B., et al. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules. [Link]
-
French-Ukrainian Journal of Chemistry. (2021). Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer Agents. French-Ukrainian Journal of Chemistry. [Link]
-
Al-Suhaimi, K. S., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules. [Link]
Sources
- 1. 7-Bromo-2-methylisoquinolin-1(2h)-one - CAS:1290634-35-3 - Sunway Pharm Ltd [3wpharm.com]
- 2. 7-Bromo-2-methylisoquinolin-1(2H)-one | CymitQuimica [cymitquimica.com]
- 3. 7-bromoisoquinolin-1(2H)-one, 223671-15-6 | BroadPharm [broadpharm.com]
- 4. mdpi.com [mdpi.com]
- 5. fujc.pp.ua [fujc.pp.ua]
- 6. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Potent beta-cell protection in vitro by an isoquinolinone-derived PARP inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. cancerresearchuk.org [cancerresearchuk.org]
- 15. How Do PARP Inhibitors Work In Cancer? | Dana-Farber Cancer Institute [blog.dana-farber.org]
